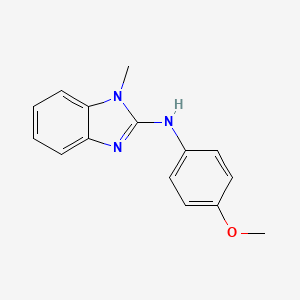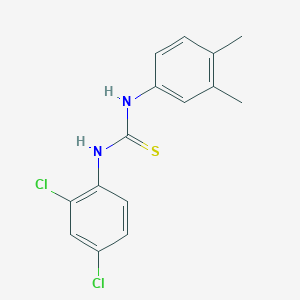
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, also known as DCMU, is a herbicide that has been widely used in agriculture to control the growth of weeds. It is a synthetic compound that is structurally similar to chlorophyll, which is the pigment that is responsible for photosynthesis in plants. DCMU is known to inhibit photosynthesis in plants, which leads to their death. However, DCMU has also been found to have other applications in scientific research, which will be discussed in
作用机制
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea binds to the QB site of photosystem II, which is the site where plastoquinone binds during photosynthesis. By binding to this site, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea prevents the transfer of electrons from the QA site to the QB site, which inhibits the production of ATP and NADPH. This leads to the accumulation of electrons in the photosystem II complex, which can cause oxidative damage to the plant.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been found to have several biochemical and physiological effects on plants. It has been shown to inhibit the production of chlorophyll, which leads to the bleaching of leaves. It also inhibits the production of carotenoids, which are important pigments that protect plants from oxidative damage. N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to the plant.
实验室实验的优点和局限性
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has several advantages for use in lab experiments. It is a potent inhibitor of photosynthesis, which makes it useful for studying the mechanism of photosynthesis in plants. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea also has some limitations. It is toxic to plants at high concentrations, which can limit its use in certain experiments. It is also not selective for photosystem II, which means that it can inhibit other proteins and enzymes in the plant.
未来方向
There are several future directions for research involving N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea. One area of research is the development of new herbicides that are based on the structure of N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea. Another area of research is the study of the effects of N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea on other organisms, such as algae and bacteria. N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has also been found to have potential applications in the field of photovoltaics, where it can be used as a sensitizer for dye-sensitized solar cells. Overall, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea is a versatile compound that has many potential applications in scientific research.
合成方法
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 3,4-dimethyl aniline in the presence of a thiourea catalyst. The reaction results in the formation of N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, which can be purified using various techniques such as recrystallization and chromatography.
科学研究应用
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been used extensively in scientific research to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosystem II, which is the protein complex responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been used to study the electron transport chain and the production of ATP and NADPH in plants.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-9-3-5-12(7-10(9)2)18-15(20)19-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIANUQTPDEWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

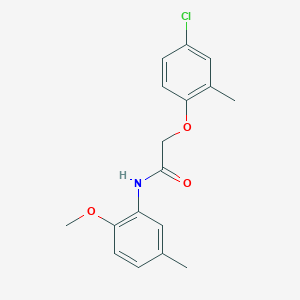
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
![2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
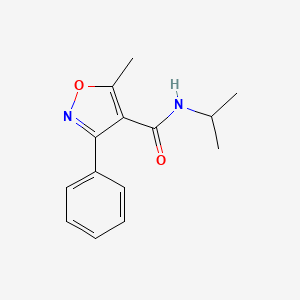
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)
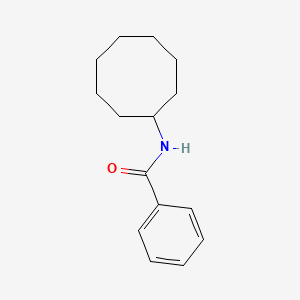
![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
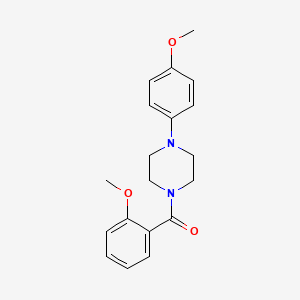
![4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)
